molecular formula C5H4N4S2 B12648519 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione CAS No. 5334-32-7

1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione

Cat. No.: B12648519
CAS No.: 5334-32-7
M. Wt: 184.2 g/mol
InChI Key: AXTGUDOELRNMOD-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with two sulfur atoms at positions 4 and 6. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development.

Preparation Methods

The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization with thiourea or other sulfur-containing reagents. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the sulfur atoms, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dithione moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

5334-32-7

Molecular Formula

C5H4N4S2

Molecular Weight

184.2 g/mol

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dithione

InChI

InChI=1S/C5H4N4S2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)

InChI Key

AXTGUDOELRNMOD-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(=S)NC(=S)N2

Origin of Product

United States

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